molecular formula C10H15F3N2O3S B8047487 1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate

1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate

Cat. No.: B8047487
M. Wt: 300.30 g/mol
InChI Key: SCEAKIIPRSGXKW-UHFFFAOYSA-M
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Description

1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate is a quaternary ammonium salt that has garnered attention in various fields of scientific research

Preparation Methods

The synthesis of 1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate typically involves the quaternization of 4-(dimethylamino)pyridine with ethyl iodide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include the use of polar solvents such as acetonitrile or dimethylformamide, and the process is usually carried out under reflux conditions to ensure complete conversion.

Chemical Reactions Analysis

1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethanesulfonate anion can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of polar solvents and controlled temperatures.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridinium salts.

Scientific Research Applications

1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: This compound is employed in the study of enzyme inhibition and as a reagent in biochemical assays.

    Industry: In industrial settings, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic species between aqueous and organic phases, thereby increasing the efficiency of reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, enhancing the rate of reaction by stabilizing transition states.

Comparison with Similar Compounds

1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate can be compared with other quaternary ammonium salts such as:

  • Tetraethylammonium bromide
  • Tetramethylammonium chloride
  • 1-Butyl-3-methylimidazolium hexafluorophosphate

These compounds share similar properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its ability to act as an efficient phase-transfer catalyst and its versatility in various chemical reactions.

Properties

IUPAC Name

1-ethyl-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2.CHF3O3S/c1-4-11-7-5-9(6-8-11)10(2)3;2-1(3,4)8(5,6)7/h5-8H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEAKIIPRSGXKW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)N(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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